molecular formula C7H6ClN3O2 B13606667 Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride

Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride

Cat. No.: B13606667
M. Wt: 199.59 g/mol
InChI Key: WUMPYCUWKPSMDO-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of interleukin-17A (IL-17A), which is implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The carboxylic acid group is then introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride involves its interaction with IL-17A, a pro-inflammatory cytokine. By inhibiting IL-17A, this compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor, which is a heterodimer formed by the IL-17RA and IL-17RC subunits .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride stands out due to its specific inhibition of IL-17A, making it a promising candidate for treating autoimmune diseases. Its unique structure allows for selective interaction with the IL-17 receptor, providing a targeted approach to modulating immune responses .

Biological Activity

Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a compound that falls within the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride features a fused bicyclic structure comprising an imidazole and a pyridazine ring with a carboxylic acid group. The presence of halogen substituents enhances its reactivity and biological activity. The hydrochloride form indicates that it is a salt, which can influence its solubility and stability in various environments .

Anticancer Activity

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their binding affinities to amyloid plaques, with some compounds showing promising results for potential use as imaging agents in cancer diagnostics. For instance, 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine displayed a high binding affinity of Ki=11.0nMK_i=11.0\,\text{nM} .

Anti-inflammatory and Antiviral Effects

Imidazo[1,2-b]pyridazines have also been studied for their anti-inflammatory and antiviral activities. A recent review highlighted their potential as inhibitors of IL-17A, which is implicated in psoriasis treatment . The structure-activity relationship studies indicated that specific substitutions on the imidazo[1,2-b]pyridazine scaffold could enhance these biological activities .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazines has revealed that modifications at the 6-position significantly influence biological activity. For example:

CompoundSubstitutionBinding Affinity (nM)
4Dimethylaminophenyl11.0
20aMethylthio550 ± 23
PIBN/A11.0 ± 0.2

This table summarizes key findings from binding affinity studies where different substitutions were tested .

Case Studies

  • Amyloid Plaque Binding : A study investigated various imidazo[1,2-b]pyridazine derivatives for their capacity to bind to amyloid plaques associated with Alzheimer's disease. The results indicated that specific structural modifications could lead to improved binding affinities, suggesting potential for development as diagnostic tools .
  • Psoriasis Treatment : Another study focused on the inhibition of IL-17A with imidazo[1,2-b]pyridazines. Compounds were tested for their ability to reduce IL-17A levels in vitro, showing promise as therapeutic agents for autoimmune conditions like psoriasis .

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

imidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h1-4H,(H,11,12);1H

InChI Key

WUMPYCUWKPSMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C(=O)O.Cl

Origin of Product

United States

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